5,6-Dihydroxybenzofuran-3-one

Übersicht

Beschreibung

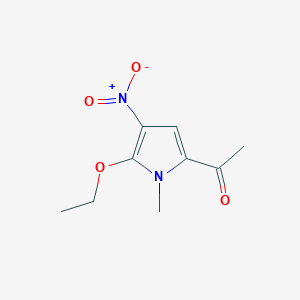

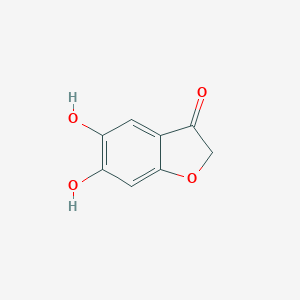

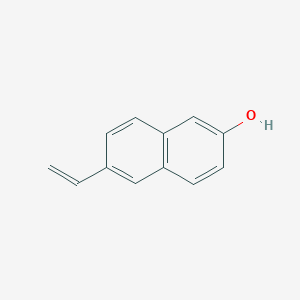

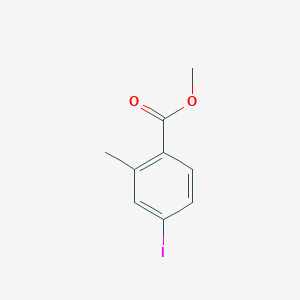

5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4 . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .

Synthesis Analysis

The synthesis of benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one can be achieved through various methods. One such method involves the heteroannulation of benzoquinones under AcOH catalysis in a one-pot manner . Another method involves the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines organocatalyzed by piperidinium acetate .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxybenzofuran-3-one consists of 8 Carbon atoms, 6 Hydrogen atoms, and 4 Oxygen atoms . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .Chemical Reactions Analysis

Benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one have been obtained by microwave-assisted synthesis (MWI). These compounds have shown anticancer activity against the human ovarian cancer cell line A2780 . Other methods for the synthesis of benzofurans include metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .Wissenschaftliche Forschungsanwendungen

Free Radical Formation and Analysis

The compound 5,6-dihydroxybenzofuran-3-one, also known as 3-hydroxyesculetin, has been studied for its radical formation under aerobic oxidation conditions. The process leads to the creation of 5,6-dihydroxybenzofuran-2-carboxylate and 5,6-dihydroxybenzofuran-3-one-2-carboxylate radicals, with insights into the mechanisms of radical formation provided by EPR spectroscopy. This study is significant in understanding the radical character and chemical behavior of 3-hydroxyesculetin and related derivatives in various states, contributing to knowledge in fields like organic chemistry and radical chemistry (Cotelle & Vezin, 2003).

Potential Anti-Cancer Properties

5,6-Dihydroxybenzofuran has been identified as a potential drug target for estrogen receptor alpha (ERα). In silico modeling and experimental studies indicate that certain structural components of the compound, notably the hydroxyl groups and phenyl ring, exhibit cytotoxic effects in breast cancer cells, particularly in MCF-7 cells. This research provides foundational knowledge for developing new ERα modulators with anti-proliferative properties, contributing to cancer therapy research (Leow et al., 2013).

The scaffold of 3-acyl-5-hydroxybenzofuran has also been explored for its potential as a breast cancer drug. Novel derivatives have shown varying degrees of antiproliferative activity against human breast cancer MCF-7 cells, with Quantum Mechanics Polarized Ligand Docking (QPLD) studies correlating receptor-ligand binding interactions with antiproliferative activities. These findings are critical in drug design and development for breast cancer treatment (Li et al., 2013).

Novel Anticholinesterase Agents

Research on 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one and its derivatives has revealed their potential as potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These compounds display remarkable selectivity for AChE versus BChE, suggesting their utility in treating conditions like Alzheimer's disease. The structure-activity relations established in this study are crucial for understanding and improving anticholinesterase agents (Luo et al., 2005).

Eigenschaften

IUPAC Name |

5,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310371 | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxybenzofuran-3-one | |

CAS RN |

14771-00-7 | |

| Record name | NSC226195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)